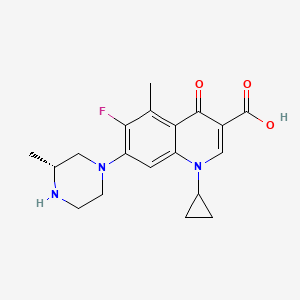
R-(+)-Salsolinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
R-(+)-Salsolinol hydrochloride: is a chiral isoquinoline alkaloid derivative. It is a hydrochloride salt form of R-(+)-Salsolinol, which is a naturally occurring compound found in the brain and various plants. This compound has garnered interest due to its potential neuropharmacological effects and its role in the metabolism of dopamine, a critical neurotransmitter.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Salsolinol hydrochloride typically involves the condensation of dopamine with acetaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield R-(+)-Salsolinol. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: R-(+)-Salsolinol can undergo oxidation to form various quinone derivatives.
Reduction: The compound can be reduced to its corresponding tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
Chemistry: R-(+)-Salsolinol hydrochloride is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its role in the metabolism of dopamine. It is used to investigate the biochemical pathways involved in neurodegenerative diseases like Parkinson’s disease.
Medicine: The compound has potential therapeutic applications due to its neuropharmacological effects. It is being explored as a treatment for neurological disorders and as a tool to understand the mechanisms of addiction and neuroprotection.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of various bioactive compounds.
作用机制
R-(+)-Salsolinol hydrochloride exerts its effects primarily through interactions with the dopaminergic system. It can inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, it may act as an agonist or antagonist at various dopamine receptors, modulating their activity. The compound also influences the activity of enzymes involved in dopamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase.
相似化合物的比较
Salsolinol: The racemic form of R-(+)-Salsolinol, which contains both R and S enantiomers.
Tetrahydropapaveroline: Another isoquinoline derivative with similar neuropharmacological properties.
Norsalsolinol: A structurally related compound with distinct biological activities.
Uniqueness: R-(+)-Salsolinol hydrochloride is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its racemic or S enantiomer counterparts. Its selective interaction with dopamine receptors and enzymes involved in dopamine metabolism makes it a valuable tool in neuropharmacological research.
属性
CAS 编号 |
57916-12-8 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC 名称 |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1 |
InChI 键 |
WSVCGYSRZYNJMC-FYZOBXCZSA-N |
手性 SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Cl |
规范 SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


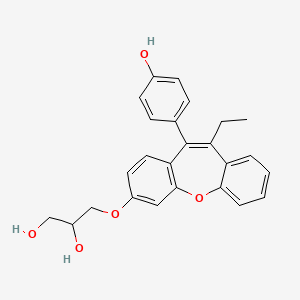
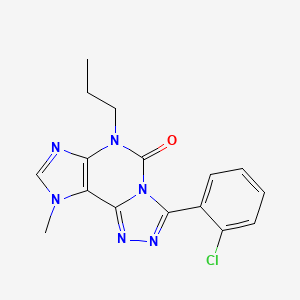
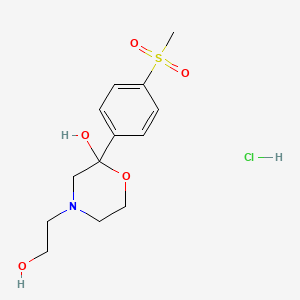
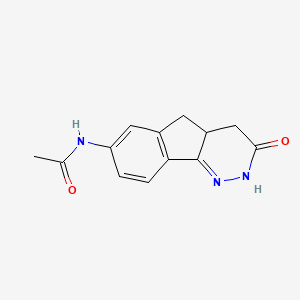
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)


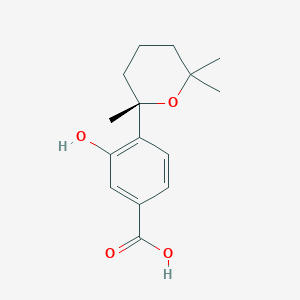

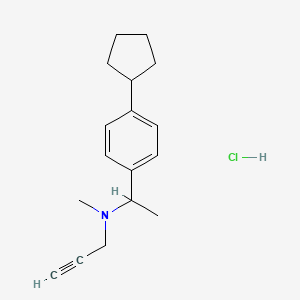
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)

